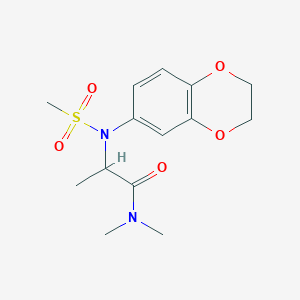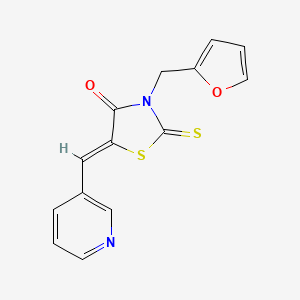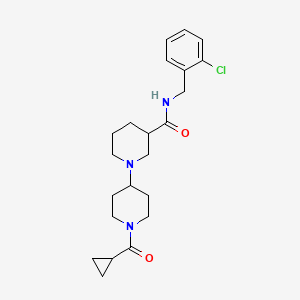
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDD belongs to the class of pyrimidinetrione derivatives and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have significant anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of various cancer cell lines. In addition, 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-oxidant effects, reducing oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its ability to inhibit the activity of COX-2 and NF-kB, which are involved in various disease processes. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to be relatively non-toxic, making it a good candidate for further research. However, one of the limitations of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new synthetic methods for 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione that improve its solubility and yield. Another area of research is the investigation of the potential use of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications.
Synthesemethoden
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 4-isopropoxybenzaldehyde with dimedone in the presence of a catalyst. The reaction produces 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a white crystalline solid with a high yield. Other methods for synthesizing 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione include the reaction of 4-isopropoxybenzaldehyde with barbituric acid and the reaction of 4-isopropoxybenzaldehyde with 2,4-pentanedione.
Wissenschaftliche Forschungsanwendungen
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[(4-propan-2-yloxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)22-12-7-5-11(6-8-12)9-13-14(19)17(3)16(21)18(4)15(13)20/h5-8,10,13H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDKPCMWNWCRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-[4-(propan-2-yloxy)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(dimethylamino)propyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6086072.png)

![N-(2-methoxyethyl)-3-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6086079.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6086088.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)

![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)